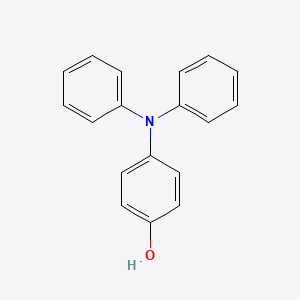

4-(Diphenylamino)phenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(N-phenylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNBBGIZLQDSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467528 | |

| Record name | Phenol, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25069-86-7 | |

| Record name | Phenol, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Diphenylamino Phenol and Its Analogs

Established Synthetic Routes for 4-(Diphenylamino)phenol

Conventional Multistep Synthesis Procedures

Historically, the synthesis of this compound and its analogs often involved multi-step sequences. One such conventional route begins with the nitration of phenol (B47542) to produce 4-nitrophenol. This intermediate is then reduced to 4-aminophenol (B1666318) using reagents like iron in the presence of hydrochloric acid. The final step involves the coupling of 4-aminophenol with an appropriate aryl partner. Another classical approach starts from nitrobenzene, which undergoes partial hydrogenation to form phenylhydroxylamine, followed by a Bamberger rearrangement to yield 4-aminophenol. These methods, while foundational, have paved the way for more efficient and direct synthetic strategies.

Ligand-Free Selective Ring-Opening Approaches for Diphenylamine (B1679370) Derivatives

More contemporary methods offer more direct pathways to diphenylamine derivatives. One innovative strategy involves the ligand-free, selective ring-opening of benzoxazoles or benzothiazoles. rsc.orgresearchgate.net This approach utilizes superparamagnetic copper ferrite (B1171679) (CuFe2O4) nanoparticles as a recyclable heterogeneous catalyst. rsc.orgresearchgate.net The reaction of benzoxazole (B165842) with iodoarenes can be selectively controlled to produce either N,N-diarylated or N-monoarylated products by choosing between copper or iron-based catalysts, respectively. researchgate.net For instance, the reaction of benzoxazole with iodobenzene (B50100) in the presence of a CuFe2O4 catalyst and cesium carbonate as a base in diethylene glycol yields 2-(diphenylamino)phenol. rsc.orgresearchgate.net This method is advantageous due to the recyclability of the catalyst and the avoidance of expensive and often toxic ligands. rsc.orgresearchgate.net

Various copper salts have shown high catalytic activity in the ring-opening reaction of benzoxazole with iodobenzene to form 2-(diphenylamino)phenol. rsc.org

| Catalyst | Yield of 2-(diphenylamino)phenol |

| CuCl | 84% |

| CuCl2 | 70% |

| CuBr2 | 78% |

| Cu(NO3)2 | 78% |

| Cu(OAc)2 | 73% |

| This table showcases the catalytic efficiency of different copper salts in the synthesis of 2-(diphenylamino)phenol via a ring-opening reaction. |

Palladium-Catalyzed Amination Reactions Utilizing Phenolic Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines, including this compound. These reactions typically involve the coupling of a phenolic precursor with an amine in the presence of a palladium catalyst and a suitable ligand. For example, the synthesis of 3-(Diphenylamino)phenol has been achieved with a 59% yield through the palladium-catalyzed coupling of 3-aminophenol (B1664112) and bromobenzene, using palladium acetate (B1210297) and tri-tert-butylphosphine (B79228) as the catalytic system.

The direct amination of phenols with ammonium (B1175870) formate (B1220265), catalyzed by palladium, presents a sustainable route for producing diarylamines. researchgate.net This method uses phenols as a renewable feedstock, with ammonium formate acting as a convenient ammonia (B1221849) surrogate, generating only water and carbon dioxide as byproducts. researchgate.net The reaction of phenol with ammonium formate using a Pd/C catalyst can yield diphenylamine. researchgate.net Furthermore, palladium-catalyzed reductive amination of phenols with anilines can synthesize a variety of substituted cyclohexylamines, which can be precursors to diphenylamine derivatives. researchgate.net

Functionalization and Derivatization Strategies for this compound

The functionalization of this compound is key to tailoring its electronic and physical properties for specific applications. This can be achieved by introducing various substituents on the aromatic rings or by modifying the phenolic hydroxyl group.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of this compound can be significantly altered by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups: The introduction of EWGs, such as nitro or cyano groups, can enhance the acidity of the phenolic proton and influence the molecule's redox potential. iitk.ac.in For example, electrophilic substitution reactions like nitration can introduce a nitro group onto the phenolic ring. The presence of EWGs on the phenolic ring can make nucleophilic substitution of the hydroxyl group more feasible under milder conditions. nih.gov

Electron-Donating Groups: Conversely, the incorporation of EDGs, such as alkyl or methoxy (B1213986) groups, can increase the electron density of the aromatic system. iitk.ac.in This can impact the molecule's reactivity and photophysical properties. rsc.org For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl groups, which can act as electron-donating substituents. rsc.orgrsc.org The presence of a strong electron-donating triphenylamino (TPA) group can lead to an amphoteric redox behavior and a narrowed electrochemical band gap. rsc.orgresearchgate.net

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization.

Alkylation and Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. nih.gov For instance, reaction with alkyl halides in the presence of a base will yield the corresponding ether. Acylation can be achieved using acyl chlorides or anhydrides. These modifications can alter the solubility and reactivity of the molecule.

Conversion to Other Functional Groups: The phenolic hydroxyl group can also be converted into other functional groups. For example, it can be transformed into a triflate group, which is an excellent leaving group for cross-coupling reactions, allowing for further functionalization at that position. Oxidation of the phenol group can lead to the formation of quinone derivatives.

The strategic application of these synthetic and functionalization methodologies enables the creation of a diverse library of this compound analogs with tailored properties for a wide range of scientific and technological applications.

Strategies for Enhancing Molecular Stability and Tunability

The molecular architecture of this compound (4-DAP) provides a versatile platform for strategic modifications aimed at enhancing its stability and fine-tuning its electronic and photophysical properties. These strategies are crucial for optimizing its performance in various applications, from organic electronics to materials science. The inherent characteristics of the triphenylamine (B166846) (TPA) core, known for its electron-donating nature and propeller-like structure, combined with the reactive phenol group, are central to these modification strategies. researchgate.net

Key approaches involve the introduction of specific functional groups, the creation of donor-acceptor (D-A) systems, and the control of the molecule's supramolecular organization. These modifications can influence properties such as thermal stability, oxidation potential, solubility, and light absorption/emission wavelengths.

Structural Modifications for Enhanced Stability

Improving the stability of 4-DAP analogs often involves reinforcing the molecular structure against thermal or chemical degradation. One common approach is to create more rigid or extended π-conjugated systems. For instance, incorporating the diphenylamine moiety into larger, more complex structures can enhance stability. nih.gov

Another strategy is polymerization. Incorporating the 4-DAP unit into a polymer backbone can significantly enhance thermal stability and prevent the migration of the active molecule in a material matrix. Polymeric stabilizers offer a greater number of reactive sites (e.g., phenyl groups) that can interact with and neutralize degradation-promoting species, thereby increasing the activation energy required for decomposition. researchgate.net

Encapsulation is a non-covalent approach to improving stability and processability. For example, encapsulating a derivative within silica (B1680970) cross-linked micellar nanoparticles has been shown to improve water compatibility and sensitivity for related chemosensors. monash.edu This strategy protects the core molecule from the surrounding environment while maintaining its functional properties.

Tunability of Electronic and Photophysical Properties

The electronic properties of 4-DAP analogs can be precisely tuned by altering the electron density within the molecule. This is often achieved by creating donor-acceptor (D-A) architectures. The inherent electron-donating triphenylamine unit can be paired with an electron-accepting moiety to induce intramolecular charge transfer (ICT). rsc.org

For example, a D-A structured photosensitizer was synthesized using an ester-protected ring-opened fluoran (B1223164) cation as the electron acceptor and a triphenylamine (TPA) unit as the electron donor. rsc.org This design allows for precise control over the molecule's absorption and emission characteristics. The choice of donor and acceptor strength, as well as the nature of the π-bridge connecting them, dictates the energy of the HOMO-LUMO gap. Derivatives have been shown to have tunable HOMO-LUMO gaps, which are critical for applications in optoelectronics.

The introduction of various substituents onto the aromatic rings offers another powerful tool for tuning properties.

Electron-donating groups (e.g., alkoxy, alkylamino) can increase the electron density of the system, generally leading to a lower oxidation potential and a red-shift in absorption and emission spectra. mdpi.com

Electron-withdrawing groups (e.g., cyano, nitro, sulfonyl) have the opposite effect, increasing the oxidation potential and often leading to a blue-shift.

Introducing heterocyclic rings , such as pyridine (B92270) or pyrazole (B372694), can also significantly alter the electronic structure and introduce new functionalities, like metal-coordinating sites. nih.govmonash.edu

The table below summarizes various strategies for modifying the properties of diphenylamine-based phenol analogs.

| Strategy | Targeted Property | Mechanism | Example of Effect | Reference(s) |

| Donor-Acceptor (D-A) Design | Electronic & Photophysical Properties | Creation of an intramolecular charge transfer (ICT) state by pairing the TPA donor with an electron acceptor. | Synthesis of a fluoran-triphenylamine photosensitizer with tailored light-harvesting capabilities. | rsc.org |

| Substituent Effects | Electronic Properties & Reactivity | Introduction of electron-donating or electron-withdrawing groups to alter electron density and HOMO/LUMO energy levels. | Tunable HOMO-LUMO gaps (e.g., 2.1–3.0 eV) depending on the substituent and solvent polarity. | |

| Incorporation of Heterocycles | Functionality & Electronic Properties | Introduction of rings like pyridine or pyrazole to modify electronic structure and add functionalities (e.g., for chemosensors). | Synthesis of pyridine, thiazole, and pyrazole analogues from a 4-(diphenylamino)benzaldehyde (B1293675) precursor. | nih.gov |

| Polymerization | Thermal Stability & Durability | Covalently linking the monomer unit into a polymer chain to restrict molecular motion and prevent migration. | Polymeric stabilizers increase activation energy and provide numerous sites to react with decomposition products. | researchgate.net |

| Encapsulation | Stability & Processability | Isolating the molecule within a protective matrix like silica nanoparticles. | Enhanced water compatibility and sensitivity of a Schiff base derivative for Fe³⁺ detection. | monash.edu |

| Solvent Effects | Photophysical Properties | Stabilization of charge-transfer states in polar solvents. | Altered emission spectra in polar solvents like methanol. |

Advanced Spectroscopic and Structural Characterization of 4 Diphenylamino Phenol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Diphenylamino)phenol, both proton (¹H) and carbon-13 (¹³C) NMR studies are instrumental.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in its structure. Analysis of a spectrum obtained in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument shows a broad singlet at approximately 5.49 ppm, which is attributed to the amine (NH) proton. rsc.org The aromatic region of the spectrum displays a series of multiplets. Specifically, a triplet corresponding to two protons is observed around 7.19 ppm (J = 8.4, 7.4 Hz), and a doublet for two protons appears at approximately 7.05 ppm (J = 8.1 Hz). rsc.org Further multiplets are seen around 6.88 ppm (d, J = 7.9 Hz, 2H) and in the range of 6.86–6.77 ppm (m, 3H). rsc.org These signals arise from the protons on the phenyl rings.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 7.19 | dd | 2H | 8.4, 7.4 | Aromatic protons |

| 7.05 | d | 2H | 8.1 | Aromatic protons |

| 6.88 | d | 2H | 7.9 | Aromatic protons |

| 6.86-6.77 | m | 3H | - | Aromatic protons |

Note: The specific assignment of each aromatic signal to a particular position on the phenyl rings requires more advanced 2D NMR techniques.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a ¹³C NMR spectrum of this compound recorded at 100 MHz in CDCl₃, distinct peaks are observed for the different carbon environments. rsc.org The carbon atom attached to the hydroxyl group (C-OH) resonates at a characteristic downfield shift. The quaternary carbons and the carbons of the phenyl rings appear at distinct chemical shifts, reflecting their electronic environments. Due to the molecule's symmetry, some carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbon atoms. docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 155.2 | C-O |

| 145.0 | Aromatic C |

| 135.7 | Aromatic C |

| 129.2 | Aromatic CH |

| 122.1 | Aromatic CH |

| 119.5 | Aromatic CH |

| 115.7 | Aromatic CH |

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information about the functional groups and molecular vibrations within the this compound structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A notable feature in the spectrum is the broad absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine typically appears in a similar region. The spectrum also shows characteristic peaks for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-N and C-O stretching vibrations. researchgate.net The exact positions of these bands can be influenced by intermolecular hydrogen bonding.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful tool for studying the vibrational modes of molecules, particularly non-polar bonds and symmetric vibrations. mdpi.com In the context of this compound and its derivatives, resonance Raman (RR) spectroscopy has been employed to investigate their interactions with surfaces. researchgate.net This technique can selectively enhance the Raman signals of a chromophore, providing detailed information about its structure and environment. researchgate.net For instance, studies on related diphenylamine (B1679370) compounds have used Raman spectroscopy to probe protonation states and interactions with acidic sites on oxide surfaces. researchgate.net The Raman spectrum of this compound would be expected to show strong bands corresponding to the breathing modes of the phenyl rings and other skeletal vibrations.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity.

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) that corresponds to its molecular weight. nist.gov The NIST Chemistry WebBook provides a reference mass spectrum for 4-(phenylamino)phenol, which shows the expected molecular ion peak. nist.gov In addition to the molecular ion, the mass spectrum displays a fragmentation pattern that is characteristic of the molecule's structure. These fragment ions provide further structural information. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, it has been noted that 4-(phenylamino)phenol can be formed as an artifact in the ion source of the mass spectrometer under certain conditions. flinders.edu.au

Electrospray ionization (ESI) mass spectrometry is a softer ionization technique that is also used. For a related compound, 4-methoxy-N-phenylaniline, the ESI mass spectrum shows a peak at m/z = 199, corresponding to the protonated molecule [M+H]⁺. rsc.org This technique is valuable for confirming the molecular weight of the compound with minimal fragmentation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxy-N-phenylaniline |

| Diphenylamine |

| Phenol (B47542) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₈H₁₅NO, the expected exact mass can be calculated and then compared to the experimental value obtained via HRMS. This technique helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

In typical analyses of related phenolic compounds, HRMS is used to confirm the molecular formula by identifying the protonated molecule, [M+H]⁺. For instance, in the analysis of a similar compound, 4-(4-aminophenylamino)phenol, HRMS confirmed its molecular formula with the detection of the [M+H]⁺ ion at an m/z of 217.0978. For this compound, the theoretical monoisotopic mass is approximately 261.1154 g/mol . HRMS analysis would be expected to yield a measured mass for the [M+H]⁺ ion that is extremely close to 262.1232, thereby verifying its elemental composition with high confidence. This level of precision is essential for differentiating the compound from potential isomers or impurities.

| Ion | Theoretical m/z | Description |

| [M+H]⁺ | ~262.1232 | Protonated molecular ion, commonly observed in positive ion mode. |

| [M]⁺˙ | ~261.1154 | Molecular radical cation. |

| [M-H]⁻ | ~260.1077 | Deprotonated molecular ion, commonly observed in negative ion mode. |

This table presents theoretical m/z values for ions of this compound expected in HRMS analysis.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Radical Detection

The antioxidant properties of diphenylamine and its derivatives, such as this compound, are linked to the formation of a diphenylamino radical. Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful technique for the direct detection of such radical species. researchgate.netnih.gov

Studies on diphenylamine (DPAH) have shown that oxidation, for example by ozonation, leads to the formation of the diphenylamino radical (DPA•). nih.gov APCI-MS can directly detect this radical in the gas phase. A key finding is that the neutral compound (DPAH) and its corresponding radical (DPA•) are detected as different ions. nih.gov The parent compound, diphenylamine, is typically detected as the protonated molecule, [DPAH + H]⁺. In contrast, the diphenylamino radical is detected as the protonated radical, DPAH•⁺. nih.gov

This differentiation is crucial for studying reaction mechanisms. Research has demonstrated that as the oxidation time of a diphenylamine solution increases, the relative abundance of the ion corresponding to the radical (DPAH•⁺) increases, while the abundance of the ion from the parent molecule ([DPAH + H]⁺) decreases. nih.gov This methodology is directly applicable to this compound, allowing for the monitoring of the formation of the corresponding 4-(diphenylamino)phenoxyl radical under oxidative stress. APCI is particularly well-suited for this as it is a gas-phase ionization method that can ionize nonpolar or slightly polar molecules, and under certain conditions, can favor the formation of radical cations. nationalmaglab.orgupce.cz

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation and intermolecular interactions that govern the material's properties.

Single-Crystal X-ray Diffraction for Bond Lengths and Dihedral Angles

Expected Structural Parameters for this compound based on Analogs:

| Parameter | Expected Value / Feature | Significance |

|---|---|---|

| C-N Bond Length | ~1.40 - 1.43 Å | Indicates the degree of delocalization of the nitrogen lone pair into the phenyl rings. |

| C-O Bond Length | ~1.36 - 1.39 Å | Typical for a phenolic C-O bond. |

| Phenyl Ring Dihedral Angles | Variable, non-planar | The twist of the phenyl rings relative to each other and the phenol ring, crucial for packing and electronic properties. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. rsc.orgmdpi.com For this compound, the presence of both a hydroxyl (-OH) group and N-H/C-H groups allows for a variety of interactions.

The primary interaction expected is hydrogen bonding involving the phenolic hydroxyl group, which can act as a hydrogen bond donor to the oxygen or nitrogen atom of a neighboring molecule, or to a solvent molecule if present. researchgate.net In addition to classical hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions are anticipated due to the multiple aromatic rings. researchgate.netresearchgate.net These interactions play a significant role in stabilizing the crystal lattice. The packing motif could involve the formation of dimers, chains, or more complex three-dimensional networks, which can influence the material's physical properties. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of atomic contacts.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the following contributions:

O···H/H···O contacts: These would be prominent due to the phenolic hydroxyl group and would represent strong hydrogen bonding interactions. These typically appear as distinct "spikes" on the fingerprint plot.

H···H contacts: These are usually the most abundant contacts, reflecting the hydrogen-rich exterior of the molecule. nih.gov

C···C contacts: These indicate the presence of π-π stacking interactions between the phenyl rings.

By quantifying the percentage contribution of each type of contact to the total Hirshfeld surface, a detailed understanding of the relative importance of different intermolecular forces in the crystal packing can be achieved. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π → π* transitions within the aromatic rings.

The spectrum of phenol itself shows primary absorption bands around 203 nm and secondary, fine-structured bands around 255 nm. hnue.edu.vn The diphenylamine chromophore also contributes significantly to the absorption profile. The conjugation of the nitrogen lone pair with the multiple phenyl rings results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to benzene (B151609) or aniline (B41778) alone. The presence of the electron-donating hydroxyl group on one of the phenyl rings further modifies the electronic structure and the resulting spectrum.

The pH of the solution can have a significant effect on the UV-Vis spectrum of phenolic compounds. hnue.edu.vn In a basic solution, the deprotonation of the hydroxyl group to form the phenoxide ion introduces additional non-bonding electrons and enhances their interaction with the aromatic π-system. This typically leads to a pronounced bathochromic shift and an increase in the molar absorptivity of the absorption bands. hnue.edu.vn Studies on related diphenylamine-containing dyes show that their absorption spectra can be tuned by modifying the molecular structure, with absorption maxima observed well into the visible region. researchgate.net

Photophysical Properties and Optoelectronic Research of 4 Diphenylamino Phenol Derivatives

Solvatochromism and Solvent-Dependent Spectral Responses

Solvatochromism describes the change in the color of a solution, and more broadly, the shift in the absorption and emission spectra of a chemical compound, when it is dissolved in different solvents. researchgate.net This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. researchgate.net For molecules like 4-(diphenylamino)phenol derivatives, which possess a significant dipole moment that changes upon photoexcitation, the interactions with polar solvent molecules can be substantial, leading to observable spectral shifts.

Positive solvatochromism, also known as a bathochromic or red shift, occurs when the absorption or fluorescence maximum of a compound shifts to a longer wavelength as the polarity of thesolvent increases. pku.edu.cn This effect is characteristic of molecules whose excited state is more polar than their ground state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions, which reduces the energy gap for both absorption and emission.

Derivatives of triphenylamine (B166846), a core component of this compound, often exhibit strong intramolecular charge transfer (ICT) character upon excitation, leading to a highly polar excited state and pronounced positive solvatochromism. For instance, D–π–A–π–D type solvatochromic fluorescence probes based on triphenylamine show significant red shifts in their emission spectra with increasing solvent polarity. researchgate.net The Stokes shift, which is the difference in energy between the absorption and emission maxima, also tends to increase in more polar solvents, indicating a more substantial reorganization of the solvent shell around the molecule in its excited state. researchgate.netnih.gov

The solvatochromic behavior of a representative D-π-A-π-D triphenylamine derivative is detailed in the table below, illustrating the bathochromic shift in both absorption and fluorescence spectra as solvent polarity increases.

Data adapted from a study on D–π–A–π–D type solvatochromic fluorescence probes based on triphenylamine. researchgate.net

To quantify the effect of the solvent on spectral shifts and to gain insight into the nature of the solute-solvent interactions, solvatochromic data are often analyzed using linear and multi-linear regression models.

A common linear model is the Lippert-Mataga equation , which correlates the Stokes shift (Δν) with the solvent orientation polarizability (Δf). The slope of the Lippert-Mataga plot is proportional to the square of the change in the dipole moment (Δμ) of the solute upon excitation from the ground state to the excited state. nih.gov A linear relationship suggests that nonspecific dipole-dipole interactions are the primary drivers of the solvatochromic shifts. For many D-A systems, a good linear correlation is observed, confirming a significant increase in dipole moment upon excitation. nih.govrsc.org

While the Lippert-Mataga model is useful, it only accounts for general solvent polarity. To dissect the contributions of specific interactions, multi-linear regression analyses using parameters like the Kamlet-Taft or Catalán solvent scales are employed. These models describe the solvent effect as a linear combination of several independent parameters that represent different types of interactions:

Kamlet-Taft Model : This model considers solvent dipolarity/polarizability (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β).

Catalán Model : This model uses four parameters: solvent acidity (SA), solvent basicity (SB), solvent dipolarity (SdP), and solvent polarizability (SP).

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This process leads to the formation of a transient tautomer with distinct electronic and, consequently, emissive properties. Molecules capable of ESIPT, such as certain derivatives of this compound, are of great interest due to their characteristic large Stokes shifts, dual fluorescence, and high sensitivity to the local environment.

In derivatives of this compound designed for ESIPT, the phenolic hydroxyl (-OH) group acts as the proton donor, and a suitably positioned proton-accepting atom, often a nitrogen atom in an adjacent heterocyclic ring, serves as the acceptor. A pre-existing intramolecular hydrogen bond in the ground state is a prerequisite for the process.

Theoretical studies, for example on 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol (mPhOH), have elucidated the ESIPT pathway in detail. researchgate.net The process can be summarized as follows:

Photoexcitation : The molecule absorbs a photon, transitioning from its ground state (S₀) to an excited state (S₁), typically a π-π* state.

Excited State Reorganization : In the S₁ state, a significant redistribution of electron density occurs. This change increases the acidity of the phenolic proton and the basicity of the acceptor nitrogen atom.

Proton Transfer : The strengthened intramolecular hydrogen bond facilitates an ultrafast, barrierless (or low-barrier) transfer of the proton from the oxygen to the nitrogen atom. researchgate.net This creates an excited-state keto-tautomer.

Emission/Relaxation : The excited tautomer can relax to its ground state via fluorescence, emitting a photon at a significantly longer wavelength (lower energy) compared to the absorption of the initial form. This large energy gap between absorption and tautomer emission is the characteristic large Stokes shift of ESIPT molecules.

Reverse Proton Transfer : In the ground state, the keto-tautomer is typically unstable, and a rapid reverse proton transfer occurs, regenerating the original enol form and completing the photocycle.

Analysis of the frontier molecular orbitals (FMOs) shows that the electron density rearrangement upon excitation is a critical positive factor driving the ESIPT process. researchgate.net

Solvent polarity can significantly modulate the ESIPT process by differentially stabilizing the ground and excited states of both the enol and keto tautomers. The specific influence of the solvent is highly dependent on the electronic structure of the molecule .

For the derivative 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, theoretical calculations have shown that an increase in solvent polarity promotes the ESIPT reaction. researchgate.net This suggests that the excited keto-tautomer possesses a higher dipole moment than the excited enol form, and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the tautomer state, making the proton transfer process more thermodynamically favorable in polar environments. The potential energy barrier for the ESIPT reaction can also be influenced by the solvent, thereby affecting the kinetics of the proton transfer.

The intramolecular hydrogen bond between the proton donor (phenol -OH) and the proton acceptor is the central feature that enables the ESIPT mechanism. This bond acts as a "proton wire," pre-organizing the molecule into a conformation suitable for proton transfer and defining the reaction coordinate.

Upon excitation to the S₁ state, the strength of this hydrogen bond increases significantly. researchgate.net This strengthening is a direct consequence of the charge redistribution within the molecule, which enhances the electrostatic attraction between the proton and the acceptor atom. This enhanced bond provides the primary driving force for the proton to move from the donor to the acceptor site, effectively lowering the activation energy for the transfer and allowing the process to occur on an ultrafast timescale. researchgate.net Infrared (IR) vibrational spectroscopy calculations can be used to analyze the O-H bond stretching vibration, providing theoretical evidence for the change in hydrogen bond strength upon excitation. researchgate.net

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules used in optoelectronics. It involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon photoexcitation. In derivatives of this compound, the diphenylamino group typically acts as the electron donor, while other parts of the molecule can be modified to act as electron acceptors.

Upon absorption of light, molecules are promoted to an excited state, leading to a new distribution of electron density. In this compound derivatives, this photoexcitation often triggers a significant transfer of electron density from the nitrogen atom of the diphenylamino group to the phenol (B47542) ring and any attached acceptor moieties. rsc.org This redistribution of charge creates a more polar excited state compared to the ground state.

The extent of this charge transfer can be influenced by modifying the molecular structure. For instance, introducing strong electron-withdrawing groups to the molecule can enhance the ICT character. rsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in visualizing and quantifying this electron density redistribution. chemrxiv.org These studies show that the highest occupied molecular orbital (HOMO) is typically localized on the diphenylamino donor, while the lowest unoccupied molecular orbital (LUMO) is situated on the acceptor part of the molecule. The transition from the ground state to the excited state can thus be characterized as a HOMO-LUMO transition with significant charge-transfer character.

The intramolecular charge transfer process has a profound impact on the photoluminescence properties of these compounds. A key indicator of strong ICT in the excited state is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. Derivatives of this compound often exhibit significant Stokes shifts, which are highly sensitive to the polarity of the solvent. rsc.orgnih.gov

In polar solvents, the more polar excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. rsc.org This phenomenon, known as solvatochromism, is a hallmark of ICT. The large change in dipole moment between the ground and excited states, a direct consequence of ICT, can be experimentally determined and further confirms the charge-transfer nature of the excited state. rsc.org For example, some diphenylamine-substituted oxadiazole derivatives have shown a dramatic red-shift in their emission spectra with increasing solvent polarity, indicating substantial charge transfer in the excited state. rsc.org

Fluorescence Emission Characteristics

The fluorescence properties of this compound derivatives are central to their application in optoelectronic devices. Understanding their fluorescence quantum yield, lifetime, and aggregation behavior is crucial for designing efficient materials.

The fluorescence quantum yield (ΦPL) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For derivatives of this compound, the quantum yield can vary significantly depending on their molecular structure and environment. Some derivatives exhibit high fluorescence quantum yields, approaching unity in certain cases, making them highly efficient emitters. nih.govsemanticscholar.orgresearchgate.net

For instance, certain diphenylamino terphenyl emitters have demonstrated quantum yields as high as 0.98. nih.govsemanticscholar.org The introduction of bulky groups or specific substituents can influence the quantum yield by altering the rates of radiative and non-radiative decay processes. In some cases, embedding these molecules in a rigid matrix like polymethylmethacrylate (PMMA) can suppress non-radiative decay pathways and lead to an increase in the fluorescence quantum yield. nih.govsemanticscholar.org

Table 1: Fluorescence Quantum Yields of Selected this compound Derivatives

| Compound | Solvent/Matrix | Quantum Yield (ΦPL) | Reference |

|---|---|---|---|

| Diphenylamino Terphenyl Derivative 3a | Solid State | 0.98 | nih.govsemanticscholar.org |

| Diphenylamino Terphenyl Derivative 3b | PMMA | ~0.96 | nih.govsemanticscholar.org |

| Diphenylamino Terphenyl Derivative 3c | Toluene | 0.26 | nih.govsemanticscholar.org |

| Diphenylamino Terphenyl Derivative 3c | PMMA | 0.38 | nih.govsemanticscholar.org |

| NPh2-QA | Toluene | 0.56 | rsc.org |

| Fluoro-substituted Ph2N-oligo(arylenevinylene) | Various | 0.68 - 0.93 | researchgate.net |

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecule's environment and the various decay processes it can undergo. For this compound derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.govnih.gov

Measurements of fluorescence lifetimes can provide insights into the dynamics of the excited state. For example, in some thermally activated delayed fluorescence (TADF) polymers incorporating diphenylamino moieties, the photoluminescence lifetime was observed to be significantly longer in a degassed environment compared to an air-saturated one, indicating quenching by oxygen. nih.gov The lifetime can also be influenced by molecular aggregation, where restriction of intramolecular motions can lead to an increase in the fluorescence lifetime. nih.gov

Table 2: Fluorescence Lifetimes of Selected this compound Derivatives

| Compound/Polymer | Condition | Lifetime (τ) | Reference |

|---|---|---|---|

| TADF Polymer PCTXO | Toluene (air-saturated) | ~3.1-4.0 ns | nih.gov |

| TADF Polymer PCTXO | Toluene (degassed) | 13.4 ns | nih.gov |

| TADF Polymer PCTXO | Neat Film | 8.2 ns | nih.gov |

| TADF Polymer PCTXO-F75 | Neat Film | 32.2 ns | nih.gov |

| Molecular Rotor 39 | Solid State | 5.75 ns | nih.gov |

| Molecular Rotor 40 | Solid State | 0.92 ns | nih.gov |

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. acs.org This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. acs.orgnih.gov These motions, which act as non-radiative decay channels in solution, are hindered in the solid state, forcing the excited state to decay radiatively.

Many derivatives of this compound, particularly those incorporating rotor-like structures such as tetraphenylethylene, exhibit AIE characteristics. researchgate.netnih.govmdpi.com In dilute solutions, these molecules show weak or no fluorescence. However, upon the addition of a poor solvent, leading to aggregation, or in the solid film state, a significant enhancement of fluorescence is observed. nih.govmdpi.com This property is highly desirable for applications in solid-state lighting and sensing, as it overcomes the common issue of luminescence quenching in the solid state.

Energy Transfer and Charge Trapping Processes in this compound Containing Systems

Energy transfer in these systems can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. FRET is a non-radiative dipole-dipole coupling mechanism that allows energy transfer from an excited donor molecule to a ground-state acceptor molecule over relatively long distances (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. In contrast, the Dexter mechanism is a short-range process requiring wavefunction overlap between the donor and acceptor, involving a simultaneous exchange of electrons. While FRET is a singlet-only process, Dexter transfer can facilitate both singlet and triplet energy transfer. In donor-acceptor systems containing the this compound moiety as the donor, efficient FRET to a suitable acceptor can be achieved, leading to emission from the acceptor.

The following table summarizes key parameters related to charge trapping in organic semiconductors, providing a general context for the challenges faced in systems that might incorporate this compound derivatives.

| Parameter | Description | Typical Range of Values |

| Trap Density (Nt) | The concentration of trap states within the material. | 1015 - 1018 cm-3 |

| Trap Energy Level (Et) | The energy of the trap state relative to the transport band (HOMO for holes, LUMO for electrons). | 0.1 - 0.6 eV |

| Charge Carrier Mobility (μ) | The drift velocity of charge carriers per unit electric field. Trapping reduces the effective mobility. | 10-6 - 10-2 cm2V-1s-1 |

Nonlinear Optical (NLO) Properties

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon gives rise to a range of important applications, including frequency conversion, optical switching, and 3D microfabrication. Organic materials, particularly those with donor-π-acceptor (D-π-A) structures, have attracted significant interest for their large NLO responses. The this compound moiety, with its strong electron-donating diphenylamino group, is an excellent building block for creating chromophores with significant third-order NLO properties.

Third-order NLO effects are characterized by the third-order nonlinear optical susceptibility, χ(3). This property is responsible for phenomena such as third-harmonic generation (THG) and two-photon absorption (TPA). TPA is the simultaneous absorption of two photons, allowing for excitation of a molecule at a longer wavelength (lower energy) than its linear absorption peak. This is particularly advantageous for applications like two-photon fluorescence microscopy, as it allows for deeper tissue penetration and reduced photodamage.

The TPA cross-section (σTPA) is a measure of the probability of a TPA event occurring and is typically reported in Göppert-Mayer units (GM; 1 GM = 10-50 cm4 s photon-1). The design of molecules with large TPA cross-sections often involves extending the π-conjugation length and incorporating strong donor and acceptor groups to enhance intramolecular charge transfer upon excitation. Derivatives of this compound have been incorporated into various molecular architectures, such as quadrupolar and branched structures, to optimize their NLO response.

Research has shown that modifying the molecular structure of chromophores containing the diphenylamino group can significantly impact their NLO properties. For instance, the introduction of different π-bridges and acceptor moieties can tune the energy levels and transition dipole moments, thereby influencing the magnitude of the TPA cross-section. The table below presents representative data for the NLO properties of organic chromophores, illustrating the range of values that can be achieved through molecular engineering, which is relevant to the design of this compound-based NLO materials.

| Property | Description | Typical Values for D-π-A Chromophores |

| Third-Order Susceptibility (χ(3)) | A measure of the third-order nonlinear optical response of a material. | 10-13 - 10-10 esu |

| Two-Photon Absorption Cross-Section (σTPA) | The effective cross-sectional area for the simultaneous absorption of two photons. | 10 - 1000 GM |

| Wavelength of Maximum TPA (λmaxTPA) | The wavelength at which the two-photon absorption is most efficient. | 700 - 1100 nm |

It is important to note that the NLO properties are not only dependent on the molecular structure but also on the material's environment, such as the solvent polarity and the physical state (solution or solid-state).

Electrochemical Investigations and Sensing Applications of 4 Diphenylamino Phenol

Electroactive Properties and Redox Behavior

The electrochemical characteristics of 4-(Diphenylamino)phenol are primarily dictated by the oxidation and reduction of its phenol (B47542) group, a process that is significantly influenced by the presence of the diphenylamine (B1679370) substituent. The nitrogen atom's lone pair of electrons in the diphenylamine group can delocalize into the aromatic system, affecting the electron density at the phenolic hydroxyl group and, consequently, its redox potential.

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a principal technique used to investigate the electrochemical behavior of this compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For p-aminophenol and its derivatives, the electrochemical oxidation is generally understood to be a pH-dependent process involving the transfer of two electrons and two protons to form a quinoneimine species.

While specific CV data for this compound is not extensively documented in publicly available literature, the behavior of structurally related N-aryl-p-aminophenols provides valuable insights. The oxidation process can be represented by the following general scheme:

HO-C₆H₄-N(C₆H₅)₂ ⇌ O=C₆H₄=N⁺(C₆H₅)₂ + 2e⁻ + 2H⁺

The triphenylamine (B166846) (TPA) unit, of which diphenylamine is a core component, is known for its ability to form stable radical cations upon oxidation. The electrochemistry of TPA derivatives often shows reversible or quasi-reversible oxidation waves. The presence of the hydroxyl group in this compound introduces additional complexity, as the phenolic proton is lost during oxidation. The stability of the resulting oxidized species is a key factor in the electrochemical response. Studies on similar phenolic compounds suggest that the initial oxidation product, a quinoneimine-like structure, can be unstable and may undergo subsequent chemical reactions such as hydrolysis or polymerization, leading to changes in the cyclic voltammogram upon repeated cycles.

A hypothetical cyclic voltammogram for this compound would be expected to show an anodic peak corresponding to its oxidation. The position of this peak would be influenced by the solvent, pH, and the scan rate. The corresponding cathodic peak on the reverse scan would provide information about the stability and reversibility of the oxidized species.

Differential Pulse Voltammetry for Electrochemical Characterization

Differential pulse voltammetry (DPV) is another powerful technique for studying the electrochemical properties of compounds like this compound. DPV offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis. In DPV, the current is sampled just before and at the end of a series of voltage pulses superimposed on a linearly increasing potential ramp. The difference in current is then plotted against the potential.

For a compound like this compound, DPV would typically exhibit a well-defined peak, with the peak height being proportional to the concentration of the analyte. This makes DPV a suitable method for determining the concentration of this compound in a sample. The peak potential in DPV is related to the half-wave potential and provides information about the thermodynamics of the redox reaction.

| Electrochemical Parameter | Typical Expected Behavior for N-Aryl-p-aminophenols |

| Oxidation Potential (Epa) | Influenced by the electron-donating nature of the N-aryl group. |

| Peak Current (Ipa) | Proportional to the concentration of the analyte. |

| Scan Rate Dependence | For a diffusion-controlled process, Ipa is proportional to the square root of the scan rate. |

Reversibility of Electrochemical Redox Mechanisms

The reversibility of the redox process for this compound is a critical aspect of its electrochemical behavior. A reversible process is one in which the oxidized and reduced forms of the molecule are stable and can be interconverted rapidly at the electrode surface. In cyclic voltammetry, a reversible system is characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV at room temperature, where 'n' is the number of electrons transferred.

For many p-aminophenol derivatives, the initial two-electron oxidation to the quinoneimine can be quasi-reversible or irreversible. The stability of the quinoneimine intermediate is crucial. If it undergoes rapid subsequent chemical reactions (e.g., hydrolysis to form a p-benzoquinone and diphenylamine), the reverse reduction peak may be diminished or absent, indicating an irreversible process. The electron-donating diphenylamino group might stabilize the positive charge on the nitrogen in the oxidized form, potentially enhancing the stability of the quinoneimine and promoting a more reversible electrochemical behavior compared to simpler p-aminophenols.

Design and Development of Electrochemical Sensors

The electroactive nature of this compound makes it a promising candidate for the development of electrochemical sensors. By immobilizing this compound or its derivatives onto an electrode surface, it is possible to create sensors that exhibit a selective response to specific analytes.

Detection of Metal Ions (e.g., Cu²⁺) Using this compound-Based Probes

Electrochemical sensors for the detection of heavy metal ions such as copper(II) are of significant environmental and biological importance. Phenolic compounds are known to chelate with metal ions. A sensor for Cu²⁺ could be designed by modifying an electrode with this compound. The principle of detection would likely involve the formation of a complex between the immobilized this compound and Cu²⁺ ions.

The binding of Cu²⁺ to the probe would be expected to alter the electrochemical properties of the this compound. This change could manifest as a shift in the oxidation potential, a decrease in the peak current, or the appearance of a new redox peak corresponding to the Cu²⁺-probe complex. Differential pulse voltammetry or square wave voltammetry would be suitable techniques for monitoring these changes due to their high sensitivity.

| Analyte | Sensing Principle | Expected Electrochemical Response | Potential Technique |

| Cu²⁺ | Complexation with the phenol and/or amine groups of this compound. | Decrease in the oxidation peak current of the probe upon addition of Cu²⁺. | Differential Pulse Voltammetry |

Sensing of Anions (e.g., Cyanide) via Displacement Approaches

Electrochemical detection of cyanide (CN⁻) is critical due to its high toxicity. While many sensors for cyanide are based on optical methods, electrochemical approaches offer advantages in terms of instrumentation and portability. A potential strategy for a this compound-based cyanide sensor could involve a displacement assay.

This approach would first involve the formation of a complex between the this compound-modified electrode and a metal ion (e.g., Cu²⁺). Cyanide has a very high affinity for many metal ions, including copper. In the presence of cyanide, the CN⁻ ions would displace the this compound from the copper complex, leading to a restoration of the electrochemical signal of the free probe.

Alternatively, building on the principles of optical probes using triphenylamine derivatives, a direct electrochemical detection mechanism could be envisioned. The nucleophilic addition of cyanide to an electrochemically generated oxidized form of a this compound derivative could disrupt the electronic conjugation, leading to a measurable change in the electrochemical signal. This would represent a direct electrochemical chemodosimeter approach.

| Analyte | Sensing Principle | Expected Electrochemical Response |

| Cyanide (CN⁻) | Displacement of a metal ion from a pre-formed complex with the probe, or direct nucleophilic addition to an oxidized form of the probe. | Restoration of the probe's original voltammetric signal, or appearance of a new redox signal. |

Molecularly Imprinted Polymers (MIPs) for Selective Analyte Detection

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional group orientation to a target analyte. nih.gov This "lock and key" mechanism allows for the highly selective detection of molecules. nih.gov The process involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (the analyte). Subsequent removal of the template leaves behind cavities that can selectively rebind the target molecule from a complex sample. nih.gov

In the context of this compound, this compound can serve as a functional monomer for the creation of MIP-based electrochemical sensors. The electropolymerization of phenolic compounds is a common method for fabricating sensor surfaces. nih.gov An MIP film can be synthesized on an electrode surface, such as a glassy carbon electrode (GCE), through the electropolymerization of this compound in the presence of a specific target analyte.

The performance of such a sensor relies on the specific interactions between the polymer's imprinted cavities and the analyte. When the analyte binds to these sites, it can cause a measurable change in the electrochemical signal, often detected using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). rsc.org The sensitivity and selectivity of the sensor are influenced by several factors, including the molar ratio of the functional monomer to the template and the conditions for template removal. nih.gov

The table below illustrates the typical analytical performance of a hypothetical MIP sensor utilizing poly(this compound) for the detection of a sample analyte, "Analyte X," based on principles from similar phenolic MIP sensors. nih.govnih.gov

| Parameter | Performance Metric | Description |

| Technique | Differential Pulse Voltammetry (DPV) | A sensitive electrochemical method used for quantitative analysis. |

| Linear Range | 0.1 µM to 50 µM | The concentration range over which the sensor's response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | 0.08 µM (S/N = 3) | The lowest concentration of the analyte that can be reliably detected. |

| Selectivity | High | The sensor shows a significantly higher response to the target analyte compared to structurally similar interfering species. |

| Reproducibility (RSD) | 3.5% | The relative standard deviation for repeated measurements, indicating the precision of the sensor. |

This interactive table demonstrates the expected performance of a sensor based on the electropolymerization of this compound for a target analyte.

Electrosynthesis Applications

Electrosynthesis offers a controlled and often more environmentally friendly alternative to traditional chemical synthesis by using electrical current to drive chemical reactions. acs.org For phenolic compounds like this compound, electrochemical methods are particularly suited for oxidative coupling reactions.

Electro-oxidative Homocoupling Reactions Involving Phenolic Systems

The electro-oxidative homocoupling of phenols involves the oxidation of two phenol molecules at an electrode surface, leading to the formation of a new carbon-carbon (C–C) or carbon-oxygen (C–O) bond to create a biphenol or a related dimeric structure. The oxidation of a phenol molecule generates a phenoxy radical. Two of these radicals can then couple together.

For this compound, the electrochemical oxidation would generate a radical intermediate. This radical is delocalized over the aromatic system. The subsequent coupling reaction can lead to several dimeric products. The primary desired product is often the C–C coupled dimer due to its utility in various applications. However, the reaction can also yield other isomers and oligomeric side products. acs.org Metal-free oxidative coupling of phenols is a significant area of research, with electrosynthesis being a key method to achieve this transformation while avoiding harsh chemical oxidants. nih.govrsc.orgresearchgate.net

The general reaction scheme for the electro-oxidative homocoupling of this compound is shown below:

Oxidation at the Electrode: this compound → [this compound]•+ + e-

Radical Coupling: 2 x [this compound]•+ → Dimeric Product + 2H+

The specific structure of the dimeric product depends on the position of the coupling (ortho to the hydroxyl group), which is influenced by factors such as the solvent, electrolyte, and electrode material.

Enhancement of Selectivity in Electrosynthesis Using MIP Films

A significant challenge in the electrosynthesis of phenolic dimers is controlling the selectivity of the reaction to favor a specific desired product over other potential side products. acs.org One innovative approach to address this is the use of MIP films on the electrode surface. By combining the principles of molecular imprinting with electrosynthesis, it is possible to create a catalytic environment that promotes the formation of a specific isomer. acs.org

In this application, the MIP is created using the desired C–C coupled dimer of this compound as the template molecule. The polymer film is electropolymerized onto the electrode surface around this template. After the template is removed, the resulting cavities act as "nano-reactors" that preferentially bind the this compound monomer in an orientation that favors the desired coupling pathway. acs.org

Research on analogous phenolic compounds, such as 2,4-dimethylphenol, has demonstrated that this method can significantly improve the yield and selectivity of the desired biphenol product compared to synthesis on a bare electrode or an electrode coated with a non-imprinted polymer (NIP). acs.org The MIP cavity is believed to promote the direct coupling of the substrate to form the desired product. acs.org

The following table presents hypothetical data on the electrosynthesis of the this compound dimer, illustrating the expected enhancement in selectivity when using an MIP-coated electrode, based on findings from related systems. acs.org

| Electrode Type | Main Product Yield (%) | Selectivity (%) | Description |

| Bare Electrode | 35 | 50 | The standard electrosynthesis yields a mixture of products with low selectivity for the desired dimer. |

| NIP-Coated Electrode | 32 | 55 | The non-imprinted polymer shows a minor, non-specific effect on the reaction's selectivity. |

| MIP-Coated Electrode | 65 | 85 | The MIP film significantly enhances both the yield and the selectivity towards the target C-C coupled dimer. |

This interactive table demonstrates how an MIP film, templated with the desired product, can theoretically improve the selectivity of the electro-oxidative homocoupling of this compound.

Computational and Quantum Chemical Investigations of 4 Diphenylamino Phenol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and TD-DFT have emerged as powerful tools for investigating the electronic structure and excited-state dynamics of complex organic molecules like 4-(Diphenylamino)phenol. These methods offer a balance between computational cost and accuracy, making them well-suited for studying the ground and excited-state properties of this compound.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, such as the B3LYP functional, which has been shown to be reliable for optimizing the geometries of organic molecules.

Interactive Table: Representative Calculated Geometrical Parameters for Key Moieties in Phenolic and Diphenylamine (B1679370) Compounds

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-O (Phenolic) | ~1.36 Å |

| Bond Length | O-H (Phenolic) | ~0.97 Å |

| Bond Length | C-N (Aromatic Amine) | ~1.40 Å |

| Bond Angle | C-O-H (Phenolic) | ~109° |

| Bond Angle | C-N-C (Diphenylamine) | ~120° |

Note: These are illustrative values based on DFT calculations of similar molecular structures and are not specific to a single conformer of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

In a theoretical study of a closely related derivative, 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, the distribution of the HOMO and LUMO was found to be crucial for its photophysical behavior. tandfonline.com For this derivative, the HOMO is typically localized on the electron-rich diphenylamino-phenol moiety, while the LUMO is situated on the electron-accepting benzothiazole (B30560) part. This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon photoexcitation.

The HOMO-LUMO energy gap of such compounds is also influenced by the surrounding solvent environment. For the aforementioned derivative, it was observed that an increase in solvent polarity can affect the energies of the frontier orbitals. tandfonline.com

Interactive Table: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a this compound Derivative

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclohexane (B81311) | -5.11 | -1.78 | 3.33 |

| Benzene (B151609) | -5.15 | -1.85 | 3.30 |

| Tetrahydrofuran | -5.22 | -1.95 | 3.27 |

| Acetonitrile | -5.28 | -2.03 | 3.25 |

Data adapted from a theoretical study on 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol. tandfonline.com

Time-Dependent DFT (TD-DFT) is the workhorse for predicting the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies from the ground state, it is possible to simulate the UV-Vis absorption spectrum. Similarly, by optimizing the geometry of the first excited state, the emission properties (fluorescence) can be predicted.

For molecules like this compound and its derivatives, TD-DFT calculations can reveal the nature of the electronic transitions. For instance, in the case of 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, the lowest energy absorption is primarily attributed to a HOMO to LUMO transition, which corresponds to an intramolecular charge transfer from the diphenylamino-phenol donor to the benzothiazole acceptor. tandfonline.com

The photophysical properties are also highly sensitive to the solvent environment. The solvatochromism (change in color with solvent polarity) of these compounds can be rationalized through TD-DFT calculations that incorporate a polarizable continuum model (PCM) to simulate the solvent. For the derivative, an increase in solvent polarity was predicted to cause a red-shift in the emission spectrum, which is a common characteristic of molecules with a significant ICT character in their excited state. tandfonline.com

Interactive Table: Predicted Absorption and Emission Wavelengths for a this compound Derivative in Different Solvents

| Solvent | Predicted Absorption Wavelength (nm) | Predicted Emission Wavelength (nm) |

| Cyclohexane | 398 | 530 |

| Benzene | 405 | 555 |

| Tetrahydrofuran | 412 | 585 |

| Acetonitrile | 418 | 615 |

Data adapted from a theoretical study on 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol. tandfonline.com

Potential Energy Surface (PES) and Potential Energy Curve (PEC) Analysis

The study of potential energy surfaces (PES) and potential energy curves (PEC) is crucial for understanding the dynamics of photochemical reactions. A PES represents the energy of a molecule as a function of its geometry, while a PEC is a two-dimensional slice of the PES along a specific reaction coordinate.

For phenolic compounds, a particularly important excited-state process is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT involves the transfer of a proton from the hydroxyl group to a nearby acceptor site within the same molecule upon photoexcitation. This process leads to the formation of a transient tautomer with distinct electronic and emissive properties.

Computational studies on derivatives of this compound that contain a proton-accepting site have been performed to map the reaction path for ESIPT. tandfonline.com By constructing a PEC along the proton transfer coordinate (typically the O-H bond distance), the energy profile of the ESIPT process can be determined. These calculations reveal that in the excited state, the intramolecular hydrogen bond is often strengthened, providing a driving force for the proton transfer. tandfonline.com

The shape of the PEC in the excited state indicates whether the ESIPT process is barrierless or proceeds through a transition state. For the studied derivative, the ESIPT process was found to be a favorable de-excitation pathway. tandfonline.com

The calculation of potential barriers on the excited-state PES is essential for predicting the feasibility and rate of photochemical reactions. The height of the energy barrier determines the activation energy required for the reaction to occur.

In the context of ESIPT in the 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol derivative, the potential energy barrier for proton transfer in the first excited state (S1) was calculated in different solvents. tandfonline.com It was found that the barrier height is sensitive to the polarity of the solvent. An increase in solvent polarity was shown to lower the potential barrier, thereby promoting the ESIPT process. tandfonline.com This theoretical finding provides a rationale for the experimentally observed solvent-dependent fluorescence behavior of such compounds.

Interactive Table: Calculated Potential Energy Barriers for ESIPT in a this compound Derivative

| Solvent | Potential Energy Barrier in S1 (kcal/mol) |

| Cyclohexane | 2.87 |

| Benzene | 2.58 |

| Tetrahydrofuran | 2.15 |

| Acetonitrile | 1.89 |

Data adapted from a theoretical study on 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol. tandfonline.com

Advanced Electron Density Analysis

Advanced electron density analysis techniques offer a deeper understanding of the electronic structure and bonding within this compound, revealing intricate details of charge distribution and reorganization.

Charge Reorganization Studies Upon Excitation

Upon photoexcitation, this compound is expected to exhibit significant intramolecular charge transfer (ICT) from the electron-donating diphenylamino group to the phenol (B47542) ring. This phenomenon is characteristic of donor-π-acceptor systems. Time-dependent density functional theory (TD-DFT) calculations are instrumental in characterizing this process.

Theoretical studies on similar donor-acceptor molecules indicate that the lowest excited state (S1) possesses a strong charge-transfer character. This is evidenced by a significant change in the dipole moment between the ground state (S0) and the excited state. For this compound, it is anticipated that the electron density would shift from the nitrogen atom of the diphenylamino group and the adjacent phenyl rings towards the phenolic oxygen and its associated phenyl ring. This charge reorganization leads to a more polar excited state, which can have profound effects on the molecule's photophysical properties, such as its fluorescence spectrum and solvatochromic behavior.

Table 1: Predicted Charge Distribution Changes in this compound Upon Excitation

| Molecular Fragment | Ground State (S0) Charge | Excited State (S1) Charge | Net Charge Change (Δq) |

|---|---|---|---|

| Diphenylamino Group | Slightly Positive | More Positive | Positive |

| Phenol Group | Slightly Negative | More Negative | Negative |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. wikipedia.orgnih.gov For this compound, NBO analysis would likely reveal key hyperconjugative interactions that contribute to its stability and electronic properties.

The primary interactions are expected to involve the lone pair electrons on the nitrogen and oxygen atoms. Specifically, delocalization of the nitrogen lone pair (nN) into the antibonding orbitals of the adjacent phenyl rings (π*C-C) would be a significant stabilizing factor for the diphenylamino group. Similarly, the lone pairs on the phenolic oxygen (nO) would interact with the antibonding orbitals of the phenolic ring.

Furthermore, NBO analysis can quantify the strength of these interactions through second-order perturbation theory. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the extent of electron delocalization. In a study of a similar alkylaminophenol derivative, significant stabilization energies were observed for n → π* interactions, indicating substantial electron delocalization from the lone pairs into the aromatic systems. researchgate.net

Table 2: Anticipated Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Expected Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| n(N) | π(C=C) of Phenyl Rings | Lone Pair -> Antibonding Pi | High |

| n(O) | π(C=C) of Phenol Ring | Lone Pair -> Antibonding Pi | Moderate |

| π(C=C) | π*(C=C) | Pi -> Antibonding Pi | Moderate |

Charge Decomposition Analysis (CDA)

The analysis partitions the total charge transfer into three components: donation (d), back-donation (b), and repulsive polarization (r). njtech.edu.cn For this compound, the dominant interaction is expected to be charge donation from the occupied orbitals of the diphenylamino fragment to the unoccupied orbitals of the phenol fragment. Back-donation, from the phenol to the diphenylamino group, is anticipated to be significantly smaller. The repulsive polarization term accounts for the charge redistribution due to the Pauli exclusion principle upon bringing the fragments together. njtech.edu.cn

By quantifying these contributions, CDA provides a detailed picture of the electronic coupling between the donor and acceptor moieties, which is fundamental to understanding the molecule's electronic transitions and reactivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of the surrounding environment, such as solvent molecules, on the structure, dynamics, and interactions of a solute. For this compound, MD simulations can provide insights into how different solvents affect its conformation and intermolecular interactions.

In nonpolar solvents, such as cyclohexane or toluene, van der Waals interactions will dominate. The bulky diphenylamino group may influence the local solvent structure. MD simulations on diphenylamine in various organic solvents have shown that the strength of interaction varies with the solvent's polarity. acs.org

MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around this compound.

Table 3: Predicted Dominant Intermolecular Interactions of this compound in Different Solvents from MD Simulations

| Solvent Type | Dominant Interaction with Phenol Group | Dominant Interaction with Diphenylamino Group | Expected Impact on Conformation |

|---|---|---|---|

| Polar Protic (e.g., Ethanol) | Hydrogen Bonding | Dipole-Dipole | Restricted rotation of the phenol group |

| Polar Aprotic (e.g., Acetone) | Dipole-Dipole | Dipole-Dipole | Moderate conformational changes |

| Nonpolar (e.g., Cyclohexane) | van der Waals | van der Waals | Increased conformational flexibility |

Molecular Docking Studies for Bio-related Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Given its phenolic and amino functionalities, this compound has the potential to interact with a variety of biological targets through hydrogen bonding and hydrophobic interactions. A study on the closely related 4-(4-benzoylaminophenoxy) phenol derivatives identified them as potential androgen receptor antagonists. nih.gov This suggests that this compound and its analogues could be explored for their interactions with hormone receptors.